molecular formula C13H11Br B043958 2-Bromo-3-(1-naphthyl)-1-propene CAS No. 116545-04-1

2-Bromo-3-(1-naphthyl)-1-propene

Cat. No. B043958
M. Wt: 247.13 g/mol
InChI Key: ACVVFAYFCAIJIU-UHFFFAOYSA-N
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Description

"2-Bromo-3-(1-naphthyl)-1-propene" is a compound that has garnered interest in the field of organic chemistry due to its potential as a precursor in various chemical syntheses. Its unique structure allows it to participate in a range of reactions, leading to the creation of complex molecules.

Synthesis Analysis

The synthesis of similar brominated compounds has been achieved through different methods, including halogenation, oxidation, and thermal decomposition processes. For example, the synthesis of 3-bromo-2-(bromomethyl)propene from pentaerythritol through these methods has been reported, with a total yield of up to 40% (Ping Yu, 2009). Another related process involves the ketalization reaction using 2-bromo-1-(6'-methoxy-2'naphtyl)-propan-1-one and ethylene glycol, achieving a product yield of 85% (Chen Tian-yun, 2008).

Molecular Structure Analysis

The molecular structure of analogues to "2-Bromo-3-(1-naphthyl)-1-propene" has been characterized through methods such as FT-IR, 1HNMR, and single crystal X-ray diffraction studies. These studies help in understanding the intramolecular hydrogen bonding and π–π stacking interactions that influence the compound's stability and reactivity (S. Salunke-Gawali et al., 2014).

Chemical Reactions and Properties

Brominated propenes like "2-Bromo-3-(1-naphthyl)-1-propene" are versatile in synthetic chemistry, reacting with electrophiles and nucleophiles to yield a variety of functionalized compounds. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to give unsaturated sulfones, showcasing its utility as a multi-coupling reagent (P. Auvray et al., 1985).

Scientific Research Applications

Catalysis and Synthesis

Research on catalysts, particularly Pt-based catalysts for the dehydrogenation reaction, is crucial for the production of important chemicals such as propylene from propane. Platinum shows advantages such as a higher reaction rate and stability, making it a valuable component in catalytic reactions (Martino, Meloni, Festa, & Palma, 2021). This insight into platinum's role in catalysis could be relevant when considering the synthesis and applications of 2-Bromo-3-(1-naphthyl)-1-propene, as similar catalytic processes might be employed.

Polymer Science

Polymeric materials, especially those involving complex monomers like 2-Bromo-3-(1-naphthyl)-1-propene, have a wide array of applications due to their tailored properties. Research into polymers such as poly(butylene 2,6-naphthalate) demonstrates the importance of understanding the crystallization process to develop specific crystal structures and morphologies, which are crucial for achieving desired material properties (Ding, Soccio, Lotti, Cavallo, & Androsch, 2019). This research could inform the development of new materials using 2-Bromo-3-(1-naphthyl)-1-propene as a monomer or additive, leveraging its unique chemical structure for advanced applications.

Environmental and Safety Applications

The synthesis and application of certain brominated compounds have raised environmental and safety concerns. Research into novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, highlights the importance of understanding and managing the environmental impact of brominated organic compounds (Zuiderveen, Slootweg, & de Boer, 2020). This context is relevant for 2-Bromo-3-(1-naphthyl)-1-propene, as its applications and disposal need to be considered in light of environmental and health safety.

Gas Separation Technologies

The development of materials for gas separation and purification, including the use of metal–organic frameworks (MOFs), is a field of considerable interest. MOFs offer unique pore structures and surfaces for differential recognition of small gas molecules, making them promising for gas separation applications (Lin, Xiang, Xing, Zhou, & Chen, 2017). Research in this area could provide insights into how 2-Bromo-3-(1-naphthyl)-1-propene might be used or modified to enhance its utility in gas separation processes.

Advanced Materials for Imaging

Amyloid imaging in Alzheimer's disease has been advanced by the development of specific radioligands for measuring amyloid in vivo in the brain. This research area, which explores compounds like [18F]1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl]propene, is critical for early disease detection and the evaluation of antiamyloid therapies (Nordberg, 2007). Insights from this field could inform the development of novel imaging agents or diagnostic tools using 2-Bromo-3-(1-naphthyl)-1-propene.

Safety And Hazards

The safety and hazards associated with “2-Bromo-3-(1-naphthyl)-1-propene” would depend on its specific properties and uses. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “2-Bromo-3-(1-naphthyl)-1-propene” could involve further exploration of its synthesis methods, reactions, and potential applications . The development of new reactions and applications could expand its utility in organic synthesis .

properties

IUPAC Name

1-(2-bromoprop-2-enyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVVFAYFCAIJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560208
Record name 1-(2-Bromoprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(1-naphthyl)-1-propene

CAS RN

116545-04-1
Record name 1-(2-Bromoprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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